REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH2:6][CH3:7])[CH2:4][OH:5].[Li]CCCC.[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:27]=[C:28]([O:32][CH3:33])[C:29]=1[O:30][CH3:31])[C:24](Cl)=[O:25].C(O)(=O)C>C1COCC1>[CH3:7][CH2:6][C:3]([NH:2][CH3:1])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:4][O:5][C:24]([C:23]1[CH:27]=[C:28]([O:32][CH3:33])[C:29]([O:30][CH3:31])=[C:21]([O:20][CH3:19])[CH:22]=1)=[O:25]
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Name
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|
Quantity
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4.11 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
2.31 g
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Type
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reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=C(C1OC)OC
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Name
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|
Quantity
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15.8 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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19 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
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After stirring until complete dissolution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were cautiously added
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Type
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CUSTOM
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Details
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Solvents were removed under vacuum and 55 mL of diethyl ether and 55 mL of water
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Type
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ADDITION
|
Details
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were added to the previously obtained oil
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Type
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CUSTOM
|
Details
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the resulting mixture was then decanted
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Type
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EXTRACTION
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Details
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re-extracted with diethyl ether
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Type
|
WASH
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Details
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The organic layers were washed twice with a saturated aqueous solution of sodium carbonate and with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CUSTOM
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Details
|
Diethyl ether was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
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the ester 9 was purified by chromatography on silica gel column (ethyl acetate/n-hexane, 7:3)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |